molecular formula C29H31N3O4 B2925650 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 932358-77-5

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2925650
CAS RN: 932358-77-5
M. Wt: 485.584
InChI Key: QRYIESCUYYWRLJ-UHFFFAOYSA-N
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Description

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Facile Synthesis Approaches

Research includes the development of efficient synthesis methods for compounds with related structures, demonstrating the interest in exploring these molecules' potential therapeutic applications. For instance, King (2007) described a high-yielding cyclisation method to synthesize analogs with potential for further medicinal exploration (King, 2007).

Antitumor Activity

Studies on quinazolinone analogues, such as the work by Al-Suwaidan et al. (2016), highlight the antitumor activity of these compounds, showcasing their potential in designing new anticancer agents (Al-Suwaidan et al., 2016).

Structural Studies and Properties

Salt and Inclusion Compounds

Investigations into the structural aspects of similar amide-containing isoquinoline derivatives reveal insights into their properties when interacting with mineral acids, providing a foundation for understanding the physical chemistry of such compounds (Karmakar et al., 2007).

Neuroprotective and Antiviral Effects

Research by Ghosh et al. (2008) on an anilidoquinoline derivative showed significant antiviral and neuroprotective effects, suggesting the therapeutic potential of related compounds in treating neurological diseases (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

Synthesis and Activity Evaluation

The synthesis and evaluation of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides for their analgesic and anti-inflammatory properties indicate the broad applicability of similar compounds in developing new pain and inflammation treatments (Yusov et al., 2019).

properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-18-7-10-24(20(3)12-18)31-28(33)17-32-25-13-19(2)6-8-21(25)14-22(29(32)34)16-30-23-9-11-26(35-4)27(15-23)36-5/h6-15,30H,16-17H2,1-5H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYIESCUYYWRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

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